![molecular formula C15H17N3O B3316766 3-[4-(1-Aminoethyl)phenyl]-1-phenylurea CAS No. 954568-55-9](/img/structure/B3316766.png)
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea
Descripción general
Descripción
3-[4-(1-Aminoethyl)phenyl]-1-phenylurea is a chemical compound that is widely used in scientific research. It is a derivative of phenylurea, which is a class of organic compounds that contain a urea group attached to a phenyl ring. This compound is known for its ability to inhibit the activity of certain enzymes, making it useful in a variety of research applications. In
Aplicaciones Científicas De Investigación
Environmental Fate of Phenylurea Herbicides
Phenylurea herbicides are widely used in agriculture for weed control in cereal crops. Their environmental fate is of major importance due to their detection in soil and water, often above the threshold concentrations imposed by legislation. Biodegradation plays a pivotal role in the natural attenuation of these herbicides in agricultural soils. Recent advances have highlighted the microbial aspects of degradation, including metabolic pathways, and factors controlling the biodegradation process of phenylurea herbicides (Hussain et al., 2015).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its phenolic analogs, structurally related to phenylurea through the phenyl ring, have shown significant anticancer potentials. The reactivity of cinnamic acids has been explored in medicinal research, demonstrating their applications as traditional and synthetic antitumor agents. This review highlights the synthesis, biological evaluation, and antitumor efficacy of various cinnamic acid derivatives (De et al., 2011).
Chlorogenic Acid (CGA) Pharmacological Review
Phenolic acids, including Chlorogenic Acid (CGA), have garnered attention for their diverse biological and pharmacological effects. CGA, found in green coffee extracts and tea, demonstrates antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities among others. Its role in modulating lipid and glucose metabolism suggests its potential in treating metabolic disorders such as diabetes and obesity (Naveed et al., 2018).
Toxicity Mechanisms of Phenylurea Herbicides in Non-Target Species
Investigations into the biological effects of phenylurea herbicides on non-target animals, such as fish and amphibians, have been synthesized, particularly focusing on diuron and linuron. These studies suggest adverse effects at concentrations lower than previously considered acutely lethal, highlighting a need for further research into the sub-lethal impacts and mechanisms of toxicity of phenylurea compounds in aquatic environments (Marlatt & Martyniuk, 2017).
Discovery of Antineoplastic Agents
A review of the discovery and development of a series of compounds, including 1-[4-2-aminoethoxy)phenylcarbonyl]- 3,5-bis-(benzylidene)-4-piperidones, outlines their potential as antineoplastic drug candidates. Highlighting their cytotoxic properties and tumor-selective toxicity, this series of compounds provides insight into the ongoing search for effective cancer therapies (Hossain et al., 2020).
Propiedades
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11(16)12-7-9-14(10-8-12)18-15(19)17-13-5-3-2-4-6-13/h2-11H,16H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGUJORUUQXWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide](/img/structure/B3316684.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)
![{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B3316695.png)
![2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3316707.png)
![Acetamide, 2-[4-chloro-2-(3-chloro-5-cyanobenzoyl)phenoxy]-N-[3-fluoro-4-(2-hydroxy-2-methylpropoxy)-2-methylphenyl]-](/img/structure/B3316713.png)
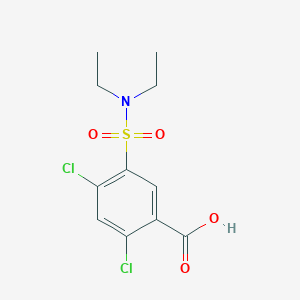
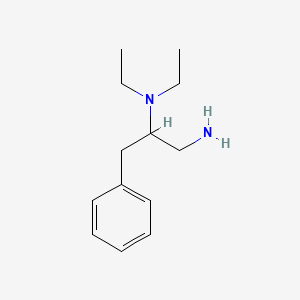
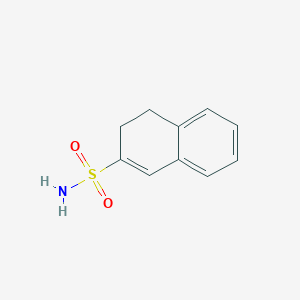
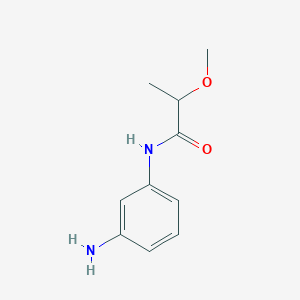
![[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B3316750.png)

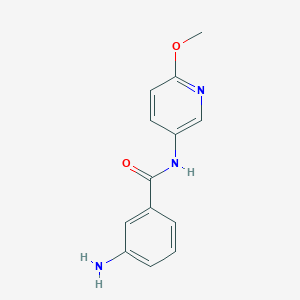
![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)
![{4-[(2-Methylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3316794.png)